
4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that has been of great interest in the scientific community due to its potential therapeutic applications. This compound is also known as AZD-9291, and it has been developed as a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure, featuring both azetidine and pyran rings, makes it a versatile intermediate for constructing complex molecules. It can undergo various reactions, including nucleophilic substitution and electrophilic addition, to yield a wide array of derivatives with potential biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives are explored for their therapeutic potential. The azetidine moiety, in particular, is a key pharmacophore in drug design due to its mimicry of the four-membered ring structure of many bioactive peptides .
Pharmacology
The compound’s derivatives have been investigated for their affinity to biological targets, such as receptors and enzymes. This is crucial in the development of new drugs, where the modulation of specific biological pathways can lead to therapeutic effects .
Biochemistry
In biochemistry, the compound serves as a building block for studying enzyme-substrate interactions. Its structural features allow for the exploration of binding dynamics and the development of enzyme inhibitors, which can be used to regulate metabolic pathways .
Materials Science
The compound’s derivatives could potentially be used in materials science, particularly in the development of new polymers or coatings. The presence of reactive functional groups allows for cross-linking, which can enhance the material properties such as durability and resistance to environmental factors .
Antimicrobial Research
Research into antimicrobial properties of derivatives of this compound has shown promise. The ability to disrupt bacterial cell walls or inhibit fungal growth makes these derivatives candidates for new antimicrobial agents .
Metabolic Studies
The compound is used in studies related to metabolic diseases, such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. It helps in understanding the lipid synthesis and signaling pathways involved in these conditions .
Heterocyclic Chemistry
As a heterocyclic compound, it is significant in the study of heterocyclic chemistry. The compound’s structure is conducive to chemical modifications, making it an excellent model for studying the properties and reactivity of heterocycles .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of azetidine and oxetane , which are known to exhibit a variety of biological activities . .
Mode of Action
Azetidine and oxetane derivatives are known to interact with various biological targets . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.
Biochemical Pathways
As a derivative of azetidine and oxetane, it may potentially affect various biochemical pathways
Result of Action
Azetidine and oxetane derivatives are known to exhibit a variety of biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Propiedades
IUPAC Name |
4-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-7-14(9-18(21)23-12)24-15-10-19(11-15)17(20)8-13-5-3-4-6-16(13)22-2/h3-7,9,15H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSBJJQTUDPPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)
![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)
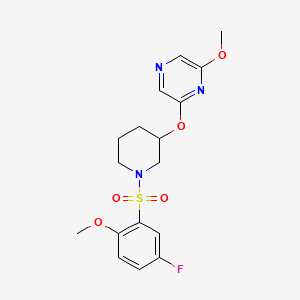
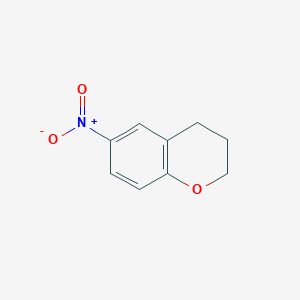

![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)
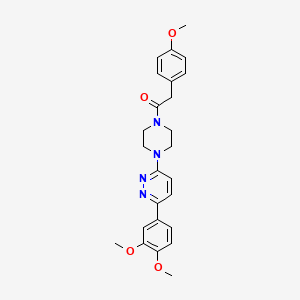
![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)
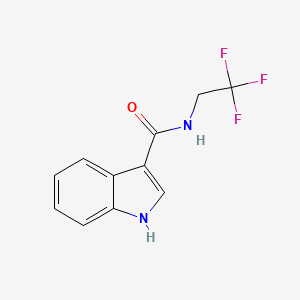
![3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2949819.png)
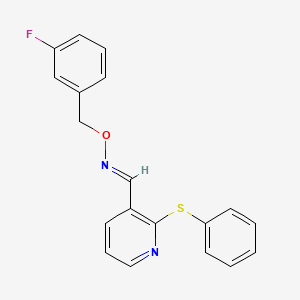
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)